4-Amino-3,2'-dimethylbiphenyl

Description

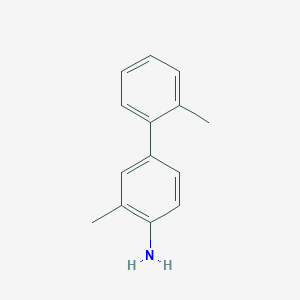

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(2-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-10-5-3-4-6-13(10)12-7-8-14(15)11(2)9-12/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQVHYANHDSFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58109-32-3 (hydrochloride) | |

| Record name | 2',3-Dimethyl-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50158429 | |

| Record name | 2',3-Dimethyl[biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13394-86-0 | |

| Record name | 3,2′-Dimethyl-4-aminobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13394-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3-Dimethyl-4-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013394860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3-Dimethyl[biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-3,2'-dimethylbiphenyl CAS number and properties

An In-depth Technical Guide to 4-Amino-3,2'-dimethylbiphenyl

Introduction

4-Amino-3,2'-dimethylbiphenyl, a substituted aromatic amine, is a compound of significant interest within the fields of toxicology, carcinogenesis research, and synthetic chemistry. Its structural similarity to other known carcinogenic aromatic amines necessitates a thorough understanding of its chemical and physical properties, as well as its biological activities. This guide provides a comprehensive overview of 4-Amino-3,2'-dimethylbiphenyl, including its identification, physicochemical properties, potential applications in research, and essential safety and handling protocols. The information presented herein is intended for researchers, scientists, and professionals in drug development and related disciplines who require a detailed understanding of this compound for their work.

Compound Identification

A clear and unambiguous identification of a chemical substance is paramount for scientific research and communication. This section provides the essential identifiers for 4-Amino-3,2'-dimethylbiphenyl.

-

Primary Name: 4-Amino-3,2'-dimethylbiphenyl

-

Synonyms: 2',3-Dimethyl-4-biphenylamine, 3,2'-Dimethyl-4-aminodiphenyl, DMAB, 2-Methyl-4-(2-methylphenyl)aniline.[1][2][3][4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental settings and are crucial for designing and interpreting research studies.

| Property | Value | Source |

| Appearance | Yellow Oil to Dark Red Sticky Solid | [1][3] |

| Boiling Point | 115-117°C at 0.5 mm Hg | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][3] |

| pKa | 4.18 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Refrigerator; long-term storage recommended at -20°C | [1][3][7] |

Synthesis and Purification

A plausible synthetic route is outlined in the workflow diagram below.

Caption: A potential synthetic workflow for 4-Amino-3,2'-dimethylbiphenyl via Suzuki coupling.

Applications in Research and Drug Development

4-Amino-3,2'-dimethylbiphenyl is primarily utilized as a research chemical, particularly in the study of mutagenesis and carcinogenesis.[3] It has been identified as a potential carcinogen found in dairy products.[3][5] Its role in drug development is not as a therapeutic agent itself, but rather as a tool to understand the mechanisms of chemical-induced cancers, which can inform the development of safer pharmaceuticals and chemopreventive strategies.

The carcinogenicity of many aromatic amines is linked to their metabolic activation, primarily by cytochrome P450 enzymes in the liver, to reactive intermediates that can form DNA adducts, leading to mutations and potentially initiating cancer. The following diagram illustrates this generalized pathway.

Caption: A generalized pathway for the metabolic activation of aromatic amines leading to potential carcinogenicity.

Safety and Handling

Given that 4-Amino-3,2'-dimethylbiphenyl is a potential carcinogen, stringent safety precautions must be observed during its handling and use.[3][4][5]

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Lab Coat: A lab coat should be worn to protect street clothing.

-

-

Handling: Avoid direct contact with the skin and eyes.[8] Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

-

First Aid:

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Storage and Stability

Proper storage is crucial to maintain the integrity of 4-Amino-3,2'-dimethylbiphenyl and to ensure safety.

-

Short-term Storage: The compound may be stored at room temperature for short periods.[7]

-

Long-term Storage: For long-term storage, it is recommended to keep the compound at -20°C.[7]

-

Container: Store in a tightly sealed container to prevent exposure to moisture and air.

-

Stability: Information on the long-term stability is not extensively detailed, but storage at low temperatures in a sealed container is best practice.

Conclusion

4-Amino-3,2'-dimethylbiphenyl is a valuable research chemical for investigating the mechanisms of chemical carcinogenesis. Its CAS number is 13394-86-0, and it exists as a yellow to red oily or sticky solid. Due to its classification as a potential carcinogen, strict adherence to safety protocols is essential when handling this compound. Further research into its metabolic pathways and interactions with biological macromolecules will continue to be a key area of study in toxicology and cancer research.

References

-

Pharmaffiliates. (n.d.). 4-Amino-3,2'-dimethylbiphenyl Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3,2'-Dimethyl-4-aminobiphenyl. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 4-Aminodiphenyl. Retrieved from [Link]

Sources

- 1. 13394-86-0 CAS MSDS (4-Amino-3,2'-dimethylbiphenyl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 4-Amino-3,2’-dimethylbiphenyl [srdpharma.com]

- 4. 3,2'-Dimethyl-4-aminobiphenyl | C14H15N | CID 25948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. usbio.net [usbio.net]

- 8. nj.gov [nj.gov]

An In-Depth Technical Guide to 2',3'-Dimethyl-4-biphenylamine: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dimethyl-4-biphenylamine, a methylated derivative of the known carcinogen 4-aminobiphenyl, is a compound of significant interest in toxicology and carcinogenesis research. Its chemical structure, characterized by the presence of methyl groups on both phenyl rings, influences its conformational flexibility and metabolic activation, which are critical determinants of its biological activity. This guide provides a comprehensive overview of the chemical structure, synthesis, and known biological effects of 2',3'-Dimethyl-4-biphenylamine, offering a valuable resource for professionals in chemical research and drug development.

Chemical Identity and Physicochemical Properties

2',3'-Dimethyl-4-biphenylamine, also known as 3,2'-dimethyl-4-aminobiphenyl, is an aromatic amine with the chemical formula C₁₄H₁₅N.[1] Its structure consists of a biphenyl backbone with an amino group at the 4-position and methyl groups at the 2'- and 3-positions.

Table 1: Physicochemical Properties of 2',3'-Dimethyl-4-biphenylamine

| Property | Value | Source |

| IUPAC Name | 2-methyl-4-(2-methylphenyl)aniline | PubChem[1] |

| CAS Number | 13394-86-0 | CAS Common Chemistry[2] |

| Molecular Formula | C₁₄H₁₅N | PubChem[1] |

| Molecular Weight | 197.27 g/mol | PubChem[1] |

| Boiling Point | 201 °C at 15 Torr | CAS Common Chemistry[2] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

Structural Elucidation: The Significance of Conformation

The three-dimensional structure of biphenyl derivatives is largely defined by the dihedral angle between the two phenyl rings. This angle is influenced by the steric hindrance imposed by substituents on the rings. For 2',3'-Dimethyl-4-biphenylamine, the presence of a methyl group at the 2'-position (ortho to the inter-ring bond) is expected to cause significant steric clash, forcing the rings to adopt a twisted conformation.

While the precise dihedral angle for 2',3'-Dimethyl-4-biphenylamine has not been experimentally determined, studies on similarly substituted biphenyls provide insight. For instance, the parent biphenyl molecule has a dihedral angle of approximately 32-45° in solution and the molten state.[3] However, ortho substitution dramatically increases this angle. In dimethyl 2-aminobiphenyl-4,4'-dicarboxylate, the dihedral angle between the benzene rings is reported to be 44.7°.[4] Given the steric bulk of the additional methyl group in 2',3'-Dimethyl-4-biphenylamine, a significantly non-planar conformation is highly probable. This twisted geometry has profound implications for the molecule's electronic properties and its interaction with biological macromolecules.

Sources

- 1. 3,2'-Dimethyl-4-aminobiphenyl | C14H15N | CID 25948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Dihedral angle of biphenyl in solution and the molecular force field - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Dimethyl 2-aminobiphenyl-4,4′-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

3,2'-Dimethyl-4-aminodiphenyl (DMAB) physical characteristics

An In-depth Technical Guide to the Physical Characteristics of 3,2'-Dimethyl-4-aminodiphenyl (DMAB)

Authored by: Gemini, Senior Application Scientist

Introduction

3,2'-Dimethyl-4-aminodiphenyl (DMAB), a substituted aromatic amine, is a compound of interest in various fields of chemical research and development. Its structural complexity, arising from the asymmetric substitution on the biphenyl core, imparts specific physical and chemical properties that dictate its behavior in solution, its reactivity, and its analytical profile. This guide provides a comprehensive overview of the core physical characteristics of DMAB, offering both established data and predictive insights grounded in its molecular structure. Designed for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical analytical methodologies to serve as a foundational resource for working with this compound.

Compound Identification and Molecular Structure

Correctly identifying the molecule is the cornerstone of any scientific investigation. DMAB is systematically known as 2-methyl-4-(2-methylphenyl)aniline.[1] Its unique identity is captured by its CAS Registry Number, molecular formula, and structure.

-

CAS Number : 13394-86-0[1]

-

Molecular Formula : C₁₄H₁₅N[1]

-

Synonyms : 2',3-Dimethyl-4-aminobiphenyl, 4-Amino-3,2'-dimethylbiphenyl, 2-methyl-4-(o-tolyl)aniline[1]

The structure of DMAB features a biphenyl system with two methyl groups and one amino group positioned at specific loci. The methyl group at the 3-position and the amino group at the 4-position are on one phenyl ring, while the second methyl group is at the 2'-position of the other ring. This arrangement prevents free rotation around the biphenyl single bond due to steric hindrance from the ortho-substituted methyl group, resulting in a non-planar conformation.

Caption: 2D Structure of 3,2'-Dimethyl-4-aminodiphenyl (DMAB).

Core Physical and Chemical Properties

The physical properties of a compound are a direct manifestation of its molecular structure, including its mass, polarity, and intermolecular forces. The data presented below are based on computed values from authoritative databases, which serve as excellent predictors for experimental outcomes.

| Property | Value | Source |

| Molecular Weight | 197.27 g/mol | PubChem[1] |

| Monoisotopic Mass | 197.120449483 Da | PubChem[1] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar aromatic amines |

| Melting Point | Not experimentally determined; expected to be higher than room temperature | N/A |

| Boiling Point | Not experimentally determined | N/A |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donors | 1 (from the -NH₂ group) | PubChem[1] |

| Hydrogen Bond Acceptors | 1 (from the nitrogen atom) | PubChem[1] |

Causality Behind the Properties: The molecular weight is a direct sum of the atomic weights of its constituent atoms (14 carbon, 15 hydrogen, 1 nitrogen).[1] The XLogP3 value of 3.3 indicates a significant nonpolar character, suggesting poor solubility in water and good solubility in organic solvents.[1] This lipophilicity is driven by the large hydrocarbon backbone of the biphenyl rings and the two methyl groups. The presence of the amino group provides a site for hydrogen bonding, which can slightly increase its solubility in polar protic solvents compared to a non-substituted dimethylbiphenyl analog.

Solubility Profile

The "like dissolves like" principle is fundamental to predicting solubility. DMAB's structure, with its large nonpolar biphenyl core and small polar amino group, defines its solubility characteristics.

-

Water : Expected to have very low solubility. The hydrophobic nature of the dimethylbiphenyl structure is the dominant factor, overcoming the hydrophilic contribution of the single amino group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF) : Expected to be soluble. These solvents can interact with the molecule's dipole moment without the need for hydrogen bonding, effectively solvating the compound.

-

Polar Protic Solvents (e.g., Ethanol, Methanol) : Expected to have moderate to good solubility. These solvents can engage in hydrogen bonding with the amino group, while their alkyl portions can interact favorably with the nonpolar regions of DMAB.

-

Nonpolar Solvents (e.g., Toluene, Hexane) : Expected to have good solubility. The large, nonpolar surface area of DMAB allows for strong van der Waals interactions with nonpolar solvent molecules.

The solubility of amino-containing compounds can also be highly pH-dependent. In acidic aqueous solutions, the amino group will be protonated to form an ammonium salt (-NH₃⁺), which would dramatically increase its water solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound. While specific experimental spectra for DMAB are not widely published, its expected spectral features can be reliably predicted based on its functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic compounds like DMAB are strong UV absorbers. The extended π-conjugated system of the biphenyl core is the primary chromophore.

-

Expected Absorption : DMAB is expected to exhibit strong absorption bands in the UV region, likely between 200-300 nm. The presence of the amino group (an auxochrome) attached to the aromatic ring typically causes a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity compared to the unsubstituted biphenyl. The non-planar nature of the molecule, due to steric hindrance, may slightly reduce the effective conjugation, leading to a hypsochromic (blue) shift compared to a planar biphenyl system.

-

Solvent Effects : The position of the absorption maximum (λ_max) can be influenced by solvent polarity, a phenomenon known as solvatochromism.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

-

N-H Stretching : The primary amine (-NH₂) will show two characteristic absorption bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretching : Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl (-CH₃) groups will appear just below 3000 cm⁻¹.

-

C=C Stretching : Aromatic ring stretching will produce several sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching : The stretching vibration for the aromatic amine C-N bond is expected in the 1250-1360 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR :

-

Aromatic Protons : The protons on the two phenyl rings will appear as a complex series of multiplets in the chemical shift range of approximately 6.5-7.5 ppm. The exact shifts and coupling patterns are influenced by the positions of the amino and methyl substituents.

-

Amine Protons : The two protons of the -NH₂ group will typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is often found between 3.0 and 5.0 ppm.

-

Methyl Protons : The two methyl (-CH₃) groups will each produce a singlet in the upfield region, likely between 2.0 and 2.5 ppm.[3] Because they are in different chemical environments (one at the 3-position, one at the 2'-position), they are expected to have distinct chemical shifts.

-

-

¹³C NMR :

-

Aromatic Carbons : The 12 unique aromatic carbons of the biphenyl system will show signals in the downfield region of 110-150 ppm. The carbon attached to the amino group will be shifted upfield relative to the others due to its electron-donating nature.

-

Methyl Carbons : The two methyl carbons will appear as sharp signals in the upfield region, typically between 15-25 ppm.

-

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. The following protocol provides a robust, self-validating method for assessing the purity of a DMAB sample.

Objective: To develop and validate an HPLC method for the determination of the purity of 3,2'-Dimethyl-4-aminodiphenyl.

Methodology:

-

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Trifluoroacetic Acid (TFA).

-

DMAB reference standard and sample.

-

Volumetric flasks, pipettes, and autosampler vials.

-

-

Preparation of Solutions:

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of DMAB reference standard and dissolve in a 10 mL volumetric flask with acetonitrile.

-

Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

-

Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the working standard.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or the experimentally determined λ_max).

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 30% B

-

18-22 min: 30% B (re-equilibration)

-

-

-

Analysis and System Validation:

-

Inject a blank (acetonitrile) to establish the baseline.

-

Perform five replicate injections of the working standard. The retention time should be consistent (RSD < 1%) and the peak area should be reproducible (RSD < 2%). This validates system suitability.

-

Inject the sample solution in duplicate.

-

Identify the DMAB peak in the sample chromatogram by comparing its retention time to that of the standard.

-

-

Purity Calculation:

-

Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

-

Purity (%) = (Area of DMAB Peak / Total Area of All Peaks) x 100

-

Caption: Experimental workflow for purity analysis of DMAB by HPLC.

Conclusion

The physical characteristics of 3,2'-Dimethyl-4-aminodiphenyl are intrinsically linked to its substituted, non-planar biphenyl structure. Its notable lipophilicity, predicted spectroscopic signatures, and behavior in chromatographic systems are all logical consequences of its molecular architecture. This guide provides a foundational framework for researchers, combining established data with predictive analysis to facilitate further investigation and application of this compound. The provided experimental protocol for HPLC analysis serves as a practical starting point for quality control and purity assessment in a laboratory setting.

References

-

PubChem. (n.d.). 3,2'-Dimethyl-4-aminobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Amino-3,2'-dimethylbiphenyl

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4-Amino-3,2'-dimethylbiphenyl (CAS No: 13394-86-0)[1], a substituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science. We present a detailed examination of the Suzuki-Miyaura cross-coupling reaction as the primary synthetic strategy, elucidating the mechanistic underpinnings and critical process parameters that ensure high-yield, high-purity synthesis. This document further outlines a comprehensive characterization workflow, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to validate the molecular structure and confirm the identity of the target compound. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the preparation and validation of this important biphenyl derivative.

Introduction and Strategic Importance

4-Amino-3,2'-dimethylbiphenyl is a member of the substituted biphenyl class of compounds. The biphenyl scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules and approved pharmaceuticals.[2][3] The specific substitution pattern of 4-Amino-3,2'-dimethylbiphenyl—featuring an amino group for further functionalization and two methyl groups that introduce conformational constraints and modulate lipophilicity—makes it a versatile intermediate for creating libraries of drug candidates.[4] The presence of the free amino group, in particular, is a key handle for subsequent chemical modifications, such as amidation or the formation of Schiff bases, which are pivotal in developing compounds with diverse biological activities.[5]

The molecular formula for this compound is C₁₄H₁₅N[6], and its structure is characterized by two phenyl rings linked by a single bond, with methyl groups at the 3 and 2' positions and an amine at the 4 position. The strategic synthesis and rigorous characterization of this molecule are paramount to ensuring the quality and reproducibility of downstream applications, from fundamental research to the development of novel therapeutics.[7][8]

Synthesis Methodologies: A Mechanistic Approach

The construction of the C-C bond between the two aromatic rings is the central challenge in synthesizing biphenyl derivatives. While several methods exist, including the Ullmann reaction which utilizes copper-catalyzed coupling of aryl halides[9][10], the Suzuki-Miyaura cross-coupling reaction has emerged as the gold standard. This preference is due to its milder reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[11][12]

The Suzuki-Miyaura Cross-Coupling Strategy

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide, catalyzed by a palladium(0) complex.[13][14] For the synthesis of 4-Amino-3,2'-dimethylbiphenyl, a logical approach involves coupling a substituted aniline derivative with a substituted toluene derivative.

A robust synthetic route involves the coupling of a nitro-substituted aryl halide with an appropriate arylboronic acid, followed by the reduction of the nitro group to an amine. This strategy is often preferred because the nitro group is a strong electron-withdrawing group that can facilitate the initial coupling reaction, and its reduction to an amine is typically a high-yielding and clean transformation.

The proposed two-step synthesis is as follows:

-

Step 1 (Suzuki Coupling): Reaction of 4-bromo-2-methyl-1-nitrobenzene with 2-methylphenylboronic acid.

-

Step 2 (Reduction): Reduction of the resulting 3,2'-dimethyl-4-nitrobiphenyl to 4-Amino-3,2'-dimethylbiphenyl.

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established process involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction for biphenyl synthesis.

Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize conditions based on available equipment and reagents.

Protocol: Synthesis of 3,2'-Dimethyl-4-nitrobiphenyl (Suzuki Coupling)

This protocol is adapted from standard procedures for Suzuki-Miyaura couplings.[15]

Table 1: Reagents and Conditions for Suzuki Coupling

| Reagent/Parameter | Molar Equiv. | Amount (for 10 mmol scale) | Purpose |

| 4-bromo-2-methyl-1-nitrobenzene | 1.0 | 2.16 g (10.0 mmol) | Aryl Halide |

| 2-methylphenylboronic acid | 1.2 | 1.63 g (12.0 mmol) | Organoboron Reagent |

| Pd(PPh₃)₄ | 0.03 | 346 mg (0.3 mmol) | Palladium Catalyst |

| Potassium Carbonate (K₂CO₃) | 2.5 | 3.45 g (25.0 mmol) | Base |

| 1,4-Dioxane/Water (4:1) | - | 50 mL | Solvent System |

| Reaction Temperature | - | 85-90 °C | Thermal Energy |

| Reaction Time | - | 12-16 hours | To ensure completion |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methyl-1-nitrobenzene, 2-methylphenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 4:1 dioxane/water solvent mixture, followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

-

Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3,2'-dimethyl-4-nitrobiphenyl. A common issue in Suzuki couplings is the formation of homocoupled byproducts, which may have similar polarity to the desired product, necessitating careful chromatographic separation.[11]

Protocol: Reduction to 4-Amino-3,2'-dimethylbiphenyl

The reduction of the nitro group is a standard transformation. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.

Step-by-Step Procedure (using SnCl₂):

-

Dissolve the purified 3,2'-dimethyl-4-nitrobiphenyl (1.0 equiv) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 equiv) to the solution.

-

Heat the mixture to reflux (approx. 78 °C) for 3-4 hours.

-

Cool the reaction and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-Amino-3,2'-dimethylbiphenyl.

-

Further purification can be achieved via recrystallization or column chromatography if necessary.

Characterization and Structural Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-Amino-3,2'-dimethylbiphenyl.

Caption: Overall workflow from synthesis to final product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.[16] Spectra should be recorded in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

Table 2: Expected ¹H and ¹³C NMR Data for 4-Amino-3,2'-dimethylbiphenyl

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 6.7 - 7.3 | Multiplet | 7H | Ar-H |

| Amine Protons | 3.5 - 4.5 (broad) | Singlet | 2H | -NH₂ |

| Methyl Protons (C3) | ~2.2 | Singlet | 3H | Ar-CH₃ |

| Methyl Protons (C2') | ~2.1 | Singlet | 3H | Ar-CH₃ |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | - | - | Assignment |

| Aromatic Carbons | 115 - 145 | - | - | Ar-C |

| Methyl Carbons | 18 - 22 | - | - | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[17]

Table 3: Key IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Symmetric Stretch | ~3350 | Medium |

| Primary Amine | N-H Asymmetric Stretch | ~3450 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch (from CH₃) | 2850 - 2960 | Medium |

| Aromatic C=C | C=C Stretch | 1500 - 1600 | Strong |

| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |

The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a strong indicator of the primary amine (-NH₂) group.[18] The strong absorption in the 1250-1335 cm⁻¹ range further confirms the aromatic C-N bond.[19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[20][21]

Table 4: Expected Mass Spectrometry Data

| Parameter | Expected Value | Significance |

| Molecular Formula | C₁₄H₁₅N | - |

| Molecular Weight | 197.12 g/mol | - |

| [M]⁺ Peak (EI-MS) | m/z = 197 | Confirms the molecular weight of the compound |

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million, providing definitive proof of the chemical formula.

Conclusion

This guide has detailed a reliable and well-documented pathway for the synthesis and characterization of 4-Amino-3,2'-dimethylbiphenyl. By employing the Suzuki-Miyaura cross-coupling reaction, researchers can efficiently construct the core biphenyl structure. The subsequent reduction of a nitro-precursor provides a clean and high-yielding route to the final amino-substituted product. The comprehensive characterization workflow, integrating NMR, IR, and MS, establishes a self-validating system that ensures the structural integrity and purity of the target compound. This robust methodology provides a solid foundation for scientists and professionals engaged in drug discovery and chemical synthesis, enabling the confident use of 4-Amino-3,2'-dimethylbiphenyl as a key intermediate in their research endeavors.

References

-

ResearchGate. (n.d.). The synthesis mechanism of 4-dimethylbiphenyl (target), biphenyl... Retrieved from [Link]

- Google Patents. (n.d.). CN102173994A - Preparation method of 3,3',4,4'-tetraamino biphenyl.

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.

-

IUPAC. (n.d.). Syntheses, crystal structures, Hirshfeld surface analyses and energy frameworks of two 4-aminoantipyrine Schiff base compounds. Retrieved from [Link]

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18485. Retrieved from [Link]

- Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.

-

Hintermann, L., & Ebeling, F. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12347-12363. Retrieved from [Link]

-

Miller, J. A., Miller, E. C., Sandin, R. B., & Brown, R. K. (1949). The carcinogenic activities of certain derivatives of 4-dimethylaminobiphenyl in the rat. Cancer Research, 9(9), 504-509. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Oyamada, J., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7710-7718. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubChem. (n.d.). 3,2'-Dimethyl-4-aminobiphenyl. Retrieved from [Link]

-

NIST. (n.d.). Biphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Supplementary Materials 1. Characterization of Palladium(II) Complex. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Retrieved from [Link]

-

MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP012337. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

-

Drug Discovery Chemistry. (2025). Conference Brochure. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography/mass spectroscopy analysis of biphenyl.... Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Amino-3,2'-dimethylbiphenyl Hydrochloride. Retrieved from [Link]

-

PubMed. (n.d.). The design and synthesis of substituted biphenyl libraries. Retrieved from [Link]

-

PubMed. (n.d.). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine.... Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Retrieved from [Link]

-

MDPI. (2024). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls.... Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

YouTube. (2016). Ullmann Reaction (biphenyl formation). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 4. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Syntheses, crystal structures, Hirshfeld surface analyses and energy frameworks of two 4-aminoantipyrine Schiff base compounds: (E)-4-{[4-(diethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and (E)-4-[(4-fluorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 8. The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Amino-3,2'-dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling precautions for 4-Amino-3,2'-dimethylbiphenyl. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally analogous aromatic amines, such as 4-Aminodiphenyl and 3-Aminobiphenyl. It is imperative to treat this compound with a high degree of caution, assuming it possesses similar hazardous properties to its chemical relatives.

Hazard Identification and Risk Assessment

Table 1: Anticipated GHS Classification for 4-Amino-3,2'-dimethylbiphenyl (Based on Analogs)

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |

| Carcinogenicity | Category 1A/1B (Suspected) | H350: May cause cancer | Danger | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | |

| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | Warning |

The causality behind these anticipated classifications lies in the chemical structure. The biphenyl backbone and the amino group are common features in compounds with known toxicological effects. Aromatic amines can be metabolized in the body to reactive intermediates that can bind to DNA and other macromolecules, leading to cellular damage and potentially cancer.[1][2][3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls:

-

Chemical Fume Hood: All work involving the handling of solid or dissolved 4-Amino-3,2'-dimethylbiphenyl must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5]

Personal Protective Equipment (PPE):

The selection of PPE is paramount to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of aromatic amines, double-gloving is recommended. The outer glove should be resistant to the solvents being used, while the inner glove provides an additional barrier.[6][7][8] Always inspect gloves for any signs of degradation or perforation before use.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn over the goggles when there is a risk of splashing.[9]

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or in the event of a spill, a disposable chemical-resistant suit may be necessary.[7]

-

Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[10]

Table 2: Personal Protective Equipment (PPE) Summary

| Body Part | Required PPE | Rationale |

| Hands | Double-gloved with chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin absorption, a primary route of exposure for aromatic amines.[3][11] |

| Eyes | Chemical safety goggles | Protects against splashes and dust that can cause serious eye irritation. |

| Face | Face shield (in addition to goggles) | Provides a broader shield against splashes, especially during solution preparation or transfer.[8] |

| Body | Flame-resistant lab coat | Protects skin and personal clothing from contamination.[12] |

| Respiratory | NIOSH-approved respirator (as needed) | Prevents inhalation of dust or aerosols, which can cause respiratory irritation and systemic toxicity. |

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is crucial to minimize the risk of exposure and accidents.

Experimental Workflow for Safe Handling:

Caption: Experimental workflow for handling 4-Amino-3,2'-dimethylbiphenyl.

Step-by-Step Handling Protocol:

-

Preparation:

-

Ensure a safety shower and eyewash station are readily accessible.[13]

-

Don all required PPE as outlined in Table 2.

-

Verify that the chemical fume hood is functioning correctly.

-

Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

-

-

Weighing and Solution Preparation:

-

Storage:

-

Store 4-Amino-3,2'-dimethylbiphenyl in a tightly sealed, clearly labeled container.[5][16]

-

Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

-

Long-term storage at -20°C is recommended.[15]

-

Store in a locked cabinet or an area with restricted access.

-

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]

Spill Response:

For any spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

Minor Spill (Contained within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[18]

-

Work from the outside of the spill inward to prevent spreading.[19]

-

Carefully scoop the absorbent material into a labeled, sealable hazardous waste container.[14]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Collect all contaminated materials for hazardous waste disposal.

Major Spill (Outside of a fume hood or a large volume):

-

Evacuate the immediate area.

-

Alert your institution's Environmental Health and Safety (EHS) department and emergency services.

-

Close the doors to the affected area to contain vapors.[18]

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal

All waste generated from the handling of 4-Amino-3,2'-dimethylbiphenyl must be treated as hazardous waste.

-

Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.[20]

-

Liquid Waste: Collect all liquid waste, including reaction mixtures and rinsates, in a compatible, labeled hazardous waste container. Do not pour any waste down the drain.[20]

-

Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container label should be defaced, and the container can be disposed of according to institutional guidelines.[21][22]

Consult your institution's EHS department for specific waste disposal procedures and to schedule a waste pickup.[20]

Conclusion

While specific safety data for 4-Amino-3,2'-dimethylbiphenyl is scarce, the available information on structurally related aromatic amines strongly suggests that this compound should be handled as a potential carcinogen and toxic substance. By implementing robust engineering controls, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can significantly mitigate the risks associated with this compound. A culture of safety, grounded in a thorough understanding of the potential hazards, is paramount in the research and development environment.

References

-

Gelest, Inc. (2015). 4-AMINO-3,3-DIMETHYLBUTYLMETHYLDIMETHOXYSILANE Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). 4-Aminodiphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3,2'-Dimethyl-4-aminobiphenyl. Retrieved from [Link]

-

Chiu, W. A., et al. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 123(10), 955-963. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

-

University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. Retrieved from [Link]

-

ChemReg.net. (2006). GHS Classification - ID239 Biphenyl. Retrieved from [Link]

-

BASF. (2026). Safety data sheet. Retrieved from [Link]

-

The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

-

PubChem. (2021). GHS Classification Summary (Rev.9, 2021). Retrieved from [Link]

-

Safelyio. (n.d.). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

-

University of New Mexico. (2024). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Environmental Health & Safety. Retrieved from [Link]

-

University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Retrieved from [Link]

-

Gantrade. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

-

PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Retrieved from [Link]

-

ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

-

Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

-

OEHHA. (1998). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures. Retrieved from [Link]

Sources

- 1. 3,2'-Dimethyl-4-aminobiphenyl | C14H15N | CID 25948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. safelyio.com [safelyio.com]

- 9. PPE For Chemical Handling With Example [industrialsafetytips.in]

- 10. download.basf.com [download.basf.com]

- 11. nj.gov [nj.gov]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. matrixscientific.com [matrixscientific.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. usbio.net [usbio.net]

- 16. gelest.com [gelest.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. ccny.cuny.edu [ccny.cuny.edu]

- 19. ehs.unm.edu [ehs.unm.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. unmc.edu [unmc.edu]

- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Carcinogenic potential of 4-Amino-3,2'-dimethylbiphenyl

An In-Depth Technical Guide on the Carcinogenic Potential of 4-Amino-3,2'-dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,2'-dimethylbiphenyl (DMABP) is a potent aromatic amine carcinogen that has been the subject of significant toxicological research. Structurally related to the well-characterized human carcinogen 4-aminobiphenyl, DMABP exhibits multi-organ tumorigenicity in animal models. This technical guide provides a comprehensive overview of the carcinogenic potential of DMABP, delving into its metabolic activation, mechanisms of genotoxicity, and the spectrum of its carcinogenic effects in vivo. Detailed experimental protocols for assessing the carcinogenicity of aromatic amines are also presented to provide researchers with practical, field-proven methodologies. This document is intended to serve as a critical resource for scientists and professionals involved in toxicology, pharmacology, and drug development, enabling a deeper understanding of the risks associated with this class of compounds.

Introduction to 4-Amino-3,2'-dimethylbiphenyl

4-Amino-3,2'-dimethylbiphenyl is an aromatic amine that has been instrumental in cancer research as a model compound for studying the mechanisms of chemical carcinogenesis. Its chemical structure, featuring a biphenyl backbone with an amino group and two methyl substituents, is shared by a class of compounds known for their procarcinogenic properties. The carcinogenicity of aromatic amines is intrinsically linked to their metabolic activation into reactive electrophiles that can form covalent adducts with cellular macromolecules, most critically DNA. The study of DMABP provides valuable insights into the organ-specific carcinogenic effects of aromatic amines and the factors that modulate their genotoxicity.

Metabolic Activation: The Gateway to Carcinogenicity

The carcinogenicity of 4-Amino-3,2'-dimethylbiphenyl, like other aromatic amines, is not an inherent property of the molecule itself but is dependent on its metabolic conversion to reactive intermediates. This bioactivation process is a multi-step enzymatic cascade primarily occurring in the liver.

The initial and rate-limiting step is the N-hydroxylation of the amino group, a reaction catalyzed by cytochrome P450 enzymes, particularly CYP1A2. This results in the formation of an N-hydroxyarylamine metabolite. This hydroxylamine can then undergo further activation through phase II conjugation reactions, such as O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs). These conjugation reactions generate unstable esters that readily decompose to form highly reactive nitrenium ions. These electrophilic species are the ultimate carcinogens responsible for attacking nucleophilic sites on DNA, leading to the formation of DNA adducts.

Alternatively, the parent amine can be detoxified through N-acetylation, a reaction also catalyzed by NATs. The balance between these activation and detoxification pathways is a critical determinant of the carcinogenic potency of DMABP and can vary between species and tissues, contributing to its organ-specific carcinogenicity.

Figure 1: Metabolic activation pathway of 4-Amino-3,2'-dimethylbiphenyl.

DNA Adduct Formation: The Molecular Signature of Damage

The formation of DNA adducts is a critical initiating event in chemical carcinogenesis. The highly reactive nitrenium ion generated from the metabolic activation of DMABP readily attacks electron-rich sites in the DNA, primarily the C8 and N2 positions of guanine bases. This results in the formation of characteristic DNA adducts, including N-(deoxyguanosin-8-yl)-DMABP and 5-(deoxyguanosin-N2-yl)-DMABP.[1] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription if not repaired. Such errors can result in mutations in critical genes, such as oncogenes and tumor suppressor genes, ultimately initiating the process of carcinogenesis.

Studies in Syrian hamsters have shown that DMABP-DNA adduct levels are significantly higher in the urinary bladder, a primary target organ for tumor induction by this compound, compared to other organs.[1] The persistence of these adducts in target tissues is a key factor in the organ-specific carcinogenicity of DMABP.

| Tissue | Adduct Level (adducts per 10^8 nucleotides) |

| Urinary Bladder | 150 ± 25 |

| Liver | 30 ± 8 |

| Colon | 25 ± 6 |

| Prostate | 20 ± 5 |

| Heart | < 5 |

| Table 1: Representative DMABP-DNA adduct levels in various tissues of Syrian hamsters following a single dose of DMABP. Data are illustrative and compiled from typical findings in the literature. |

Genotoxicity of 4-Amino-3,2'-dimethylbiphenyl

The genotoxic potential of 4-Amino-3,2'-dimethylbiphenyl is a direct consequence of its ability to form DNA adducts. The resulting DNA damage can trigger a range of cellular responses, including cell cycle arrest, DNA repair, and apoptosis. However, if the DNA damage is extensive or if the repair mechanisms are overwhelmed or faulty, it can lead to permanent genetic alterations.

The mutagenicity of aromatic amines is well-documented, and they are known to induce frameshift and base-pair substitution mutations. While specific mutagenicity data for DMABP in standard bacterial reverse mutation assays (Ames test) is not as extensively reported as for its parent compound, 4-aminobiphenyl, the strong evidence of DNA adduct formation and its potent carcinogenicity in vivo strongly support its genotoxic nature. Related aromatic amines consistently show positive results in a battery of genotoxicity tests, including in vitro and in vivo assays for gene mutations, chromosomal aberrations, and DNA strand breaks.

In Vivo Carcinogenicity: A Multi-Organ Carcinogen

4-Amino-3,2'-dimethylbiphenyl is a well-established multi-organ carcinogen in various animal models, including rats and hamsters.[1][2] The primary target organs for DMABP-induced tumors include the urinary bladder, intestine, and liver.[2][3] The specific organ tropism can be influenced by the animal species, sex, and route of administration.

In Syrian golden hamsters, DMABP induces a high incidence of urinary bladder carcinomas.[3] These tumors are often invasive transitional cell carcinomas.[3] In rats, the intestine is a major target organ for DMABP-induced carcinogenesis.[2] The differing organ specificities between species are thought to be related to differences in metabolic activation and detoxification pathways.[2]

| Animal Model | Route of Administration | Target Organ(s) | Tumor Incidence (%) |

| Syrian Golden Hamster | Subcutaneous | Urinary Bladder | 65-80% |

| F344 Rat | Oral | Intestine, Liver | 40-60% (Intestine) |

| Table 2: Summary of in vivo carcinogenicity studies of 4-Amino-3,2'-dimethylbiphenyl. |

Experimental Protocols for Assessing Carcinogenic Potential

The evaluation of the carcinogenic potential of aromatic amines like DMABP relies on a battery of well-established toxicological assays. These protocols are designed to assess the mutagenic and carcinogenic properties of a test compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay for identifying chemical mutagens. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The assay determines if a test chemical can induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.

Step-by-Step Methodology:

-

Metabolic Activation: The test is performed with and without the addition of a mammalian liver homogenate (S9 fraction) to provide the metabolic enzymes necessary to convert pro-mutagens into their active forms.

-

Exposure: The tester strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts. This technique allows for the detection of a wide range of adducts without prior knowledge of their chemical structure.

Step-by-Step Methodology:

-

DNA Isolation: DNA is isolated from the tissues of animals exposed to the test compound.

-

DNA Digestion: The DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates.

-

Adduct Enrichment: The adducted nucleotides are enriched, often by selective extraction or enzymatic treatment to remove normal nucleotides.

-

³²P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

-

Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Figure 2: Generalized workflow for a rodent carcinogenicity bioassay.

Rodent Carcinogenicity Bioassay

The rodent carcinogenicity bioassay is the gold standard for assessing the tumorigenic potential of a chemical in vivo. These long-term studies, typically conducted over the lifespan of the animal (e.g., 2 years in rats or mice), are designed to evaluate the incidence of tumors in treated animals compared to a control group.

Step-by-Step Methodology:

-

Dose Selection: Dose levels are selected based on preliminary toxicity studies to identify a maximum tolerated dose (MTD) and lower dose levels.

-

Animal Groups: Animals (typically rats or mice of both sexes) are randomly assigned to control and treatment groups.

-

Chronic Administration: The test compound is administered to the animals daily for the duration of the study (e.g., via diet, drinking water, gavage, or inhalation).

-

Clinical Monitoring: Animals are monitored regularly for clinical signs of toxicity, and body weights are recorded.

-

Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. A comprehensive set of tissues is collected and examined microscopically for the presence of tumors.

-

Data Analysis: The incidence of tumors in the treated groups is statistically compared to the incidence in the control group to determine if there is a significant increase in tumor formation.

Conclusion and Implications for Human Health Risk Assessment

The substantial body of evidence from in vitro and in vivo studies unequivocally demonstrates that 4-Amino-3,2'-dimethylbiphenyl is a potent genotoxic carcinogen. Its mechanism of action, involving metabolic activation to DNA-reactive species, is a hallmark of many aromatic amine carcinogens. The formation of persistent DNA adducts in target tissues is a key molecular event that initiates the carcinogenic process.

The findings from studies on DMABP and related compounds have significant implications for human health risk assessment. They underscore the importance of understanding the metabolic fate of chemicals and the potential for the formation of reactive metabolites. For drug development professionals, this knowledge is critical for the early identification and mitigation of carcinogenic liabilities in new drug candidates. The experimental protocols outlined in this guide provide a framework for the robust evaluation of the carcinogenic potential of novel chemical entities, ensuring the safety of new pharmaceuticals and industrial chemicals.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11931, 3,3'-Dimethylbiphenyl. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Lyon (FR): International Agency for Research on Cancer; 2012. [Link]

-

Malejka-Giganti D, Ritter CL, Culp SJ, et al. 3,2'-Dimethyl-4-aminobiphenyl-DNA adduct formation in tumor target and nontarget organs of rapid and slow acetylator Syrian hamsters congenic at the NAT2 locus. Carcinogenesis. 1998;19(11):2031-2037. [Link]

-

National Toxicology Program. Report on Carcinogens, Fifteenth Edition; 4-Aminobiphenyl. [Link]

-

Fiala ES, Weisburger JH, Katayama S, Chandrasekaran V, Williams GM. The in vivo metabolism of 3,2'-dimethyl-4-aminobiphenyl (DMAB) bearing on its organotropism in the Syrian golden hamster and the F344 rat. Carcinogenesis. 1982;3(2):223-231. [Link]

-

Beland FA, Kadlubar FF. Formation and persistence of arylamine DNA adducts in vivo. Environ Health Perspect. 1985;62:19-30. [Link]

-

Walpole AL, Williams MH, Roberts DC. The carcinogenic action of 4-aminodiphenyl and 3:2'-dimethyl-4-amino-diphenyl. Br J Ind Med. 1952;9(4):255-263. [Link]

-

Flammang TJ, Yamazoe Y, Guengerich FP, Kadlubar FF. The S-acetyl-coenzyme A-dependent metabolic activation of the carcinogen N-hydroxy-2-aminofluorene by human liver cytosol and its relationship to the aromatic amine N-acetyltransferase phenotype. Carcinogenesis. 1987;8(12):1967-1970. [Link]

-

Mortelmans K, Zeiger E. The Ames Salmonella/microsome mutagenicity assay. Mutat Res. 2000;455(1-2):29-60. [Link]

-

Randerath K, Randerath E, Agrawal HP, Gupta RC, Schurdak ME, Reddy MV. Postlabeling methods for carcinogen-DNA adduct analysis. Environ Health Perspect. 1985;62:57-65. [Link]

-

Organisation for Economic Co-operation and Development. OECD Guideline for the Testing of Chemicals 471: Bacterial Reverse Mutation Test. [Link]

-

Organisation for Economic Co-operation and Development. OECD Guideline for the Testing of Chemicals 451: Carcinogenicity Studies. [Link]

-

Shirai T, Fukushima S, Hirose M, Ito N. Histopathological analysis of invasive bladder carcinomas induced by 3,2'-dimethyl-4-aminobiphenyl in hamsters. Jpn J Cancer Res. 1985;76(9):803-808. [Link]

Sources

- 1. 3,2'-Dimethyl-4-aminobiphenyl-DNA adduct formation in tumor target and nontarget organs of rapid and slow acetylator Syrian hamsters cogenic at the NAT2 locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo metabolism of 3,2'-dimethyl-4-aminobiphenyl (DMAB) bearing on its organotropism in the Syrian golden hamster and the F344 rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histopathological Analysis of Invasive Bladder Carcinomas Induced by 3,2′‐Dimethyl‐4‐aminobiphenyl in Hamsters - PMC [pmc.ncbi.nlm.nih.gov]

Mutagenesis research chemicals: 4-Amino-3,2'-dimethylbiphenyl

Mutagenesis & Multi-Organ Carcinogenesis Models

Executive Summary

4-Amino-3,2'-dimethylbiphenyl (DMAB) (CAS: 13394-86-0) is a potent heterocyclic aromatic amine used as a reference mutagen and a chemical carcinogen in biomedical research. Unlike simple arylamines, the specific ortho-methyl substitution pattern of DMAB sterically hinders N-acetylation (a detoxification pathway), thereby shifting metabolic flux toward N-hydroxylation and bioactivation.

This guide details the use of DMAB as a gold-standard agent for inducing prostate and colon carcinomas in rodent models. It synthesizes mechanistic insights with field-proven experimental protocols, ensuring reproducibility and safety in high-containment laboratory environments.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 4-Amino-3,2'-dimethylbiphenyl |

| Synonyms | 3,2'-Dimethyl-4-aminobiphenyl; DMAB; DMABP |

| CAS Number | 13394-86-0 |

| Molecular Formula | C₁₄H₁₅N |

| Molecular Weight | 197.28 g/mol |

| Appearance | Off-white to tan crystalline solid |

| Solubility | Soluble in DMSO, Ethanol, Acetone; Lipid-soluble (Corn/Peanut Oil) |

| Stability | Sensitive to oxidation; store at -20°C under inert gas (Argon/Nitrogen) |

Mechanism of Action: Bioactivation & Mutagenesis

DMAB is a pro-carcinogen ; it is biologically inert until metabolized. Its high carcinogenic potency stems from its specific activation pathway in the liver and target tissues (prostate epithelium, colonic mucosa).

3.1. Metabolic Activation Pathway

The primary driver of DMAB mutagenicity is N-hydroxylation , typically mediated by Cytochrome P450 enzymes (CYP1A2). The resulting N-hydroxy metabolite is unstable and undergoes esterification (via N-acetyltransferases or Sulfotransferases) to form a highly reactive nitrenium ion. This electrophile covalently binds to the C8 or N2 positions of Guanine residues in DNA, causing replication errors (frameshifts).

Figure 1: Metabolic Activation & DNA Adduct Formation

Caption: Step-wise bioactivation of DMAB from inert precursor to DNA-damaging electrophile.

Experimental Applications & Protocols

4.1. In Vivo Carcinogenesis (Rat Prostate/Colon Model)

DMAB is unique among aromatic amines for its ability to induce prostate cancer, a notoriously difficult model to establish in rodents.

Experimental Logic:

-

Vehicle: Peanut oil or Corn oil is used because DMAB is lipophilic and requires a slow-release depot effect from subcutaneous (s.c.) injection.

-

Dosing Regimen: A chronic, low-dose regimen (biweekly) prevents acute toxicity (liver necrosis) while maximizing the accumulation of DNA adducts in the prostate and colon.

Protocol: Chronic Induction of Prostate/Colon Tumors

-

Preparation of Stock Solution:

-

Weigh DMAB in a fume hood (Class II Biosafety Cabinet).

-

Dissolve DMAB in sterile peanut oil to a concentration of 50 mg/mL .

-

Note: Gentle warming (37°C) and sonication may be required to ensure complete dissolution.

-

-

Animal Subject: Male F344 Rats (5–6 weeks old).

-

Administration:

-

Route: Subcutaneous (s.c.) injection in the interscapular region.

-

Dosage: 50 mg/kg body weight.[1]

-

Frequency: Once every 2 weeks (Biweekly).

-

Duration: 10 injections total (20 weeks).

-

-

Post-Treatment Monitoring:

-

Monitor animals for weight loss or palpable masses.

-

Termination: Sacrifice animals at 50–60 weeks.

-

-

Histopathology:

-

Fix ventral prostate and colon tissues in 10% neutral buffered formalin.

-

Stain with H&E to identify adenocarcinomas.

-

Figure 2: Chronic Carcinogenesis Workflow

Caption: Timeline for DMAB-induced carcinogenesis in F344 rats.

4.2. In Vitro Mutagenicity (Ames Test)

DMAB is a frameshift mutagen.[2] It requires metabolic activation to show activity in Salmonella typhimurium.

-

Strains: TA98 (detects frameshifts), TA100 (detects base-pair substitutions).

-

Activation: Required. Use Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone).

-

Result: Strong positive in TA98 with S9; weak or negative without S9.

Quantitative Data Summary

The following data summarizes typical tumor incidence rates and adduct levels observed in F344 rats treated with the standard DMAB protocol.

Table 1: Tumor Incidence in F344 Rats (50 mg/kg, 10 doses)

| Target Organ | Tumor Type | Incidence Rate (%) | Latency (Weeks) |

|---|---|---|---|

| Colon | Adenocarcinoma | 65 - 85% | 35 - 50 |

| Prostate | Ventral Lobe Carcinoma | 15 - 40% | 40 - 60 |

| Skin | Squamous Cell Carcinoma | 20 - 30% | 30 - 50 |

| Liver | Hepatocellular Carcinoma | < 10% | > 60 |

Table 2: DNA Adduct Levels (32P-Postlabeling)

| Tissue | Major Adduct | Relative Level (fmol/µg DNA) |

|---|---|---|

| Liver | dG-C8-DMAB | High (+++) |

| Colon | dG-C8-DMAB | Moderate (++) |

| Prostate | dG-C8-DMAB | Low (+) |

Note: While liver adduct levels are highest, the liver has robust repair mechanisms (NER), resulting in lower tumor incidence compared to the colon.

Safety & Handling (Self-Validating Protocol)

DMAB is a Category 1 Carcinogen . Handling protocols must be self-validating, meaning the workflow itself prevents exposure.

-

Double-Barrier Containment:

-

Primary: Weighing and solution prep must occur inside a certified Class II Biosafety Cabinet (BSC) or Glovebox.

-

Secondary: The BSC must be located in a negative-pressure access-controlled room.

-

-

Deactivation:

-

All waste (tips, tubes, bedding) must be treated as hazardous.

-

Chemical Deactivation: Treat surfaces/spills with 10% Sodium Hypochlorite (Bleach) for 30 minutes, followed by 70% Ethanol. The oxidation destroys the amine functionality.

-

-

PPE: Tyvek sleeves, double nitrile gloves, N95/P100 respirator (if outside BSC), and safety goggles.

References

-

Shirai, T., et al. (1997). Organ dependent enhancement of rat 3,2'-dimethyl-4-aminobiphenyl (DMAB) carcinogenesis by 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Carcinogenesis.

-

Takahashi, S., et al. (2002). Establishment of Transplantable Rat Prostate Carcinomas from Primary Lesions Induced by 3,2'-Dimethyl-4-aminobiphenyl and Testosterone. Cancer Science.

-

Fiala, E.S., et al. (1987). The metabolic activation of 3,2'-dimethyl-4-aminobiphenyl by rat liver. Carcinogenesis.

-

National Toxicology Program (NTP). 4-Aminobiphenyl and its analogues. Report on Carcinogens.

-

Santa Cruz Biotechnology. 4-Amino-3,2'-dimethylbiphenyl Product Data Sheet.

Sources

Unraveling the Carcinogenic Legacy of 3,2'-Dimethyl-4-Aminodiphenyl: A Historical and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction